Maltotriitol (also known as 4-O-α-D-glucopyranosyl-4-O-α-D-glucopyranosyl-D-glucitol) is a sugar alcohol belonging to the family of malto-oligosaccharides. It is a reduced form of maltotriose, where the reducing end glucose unit is converted to sorbitol. [] Maltotriitol is typically found as a component of hydrogenated glucose syrups (Lycasin®) derived from starch hydrolysis. [] These syrups contain varying proportions of sorbitol, maltitol, maltotriitol, and hydrogenated dextrins. []
Maltotriitol is a sugar alcohol derived from the hydrogenation of maltodextrins or malto-oligosaccharides. It is classified as a polyol, specifically a trihydroxy alcohol, and is recognized for its sweetening properties, which are beneficial in various food applications. Maltotriitol has the molecular formula and is known for its low caloric content and potential health benefits, making it a suitable alternative to traditional sugars.
Maltotriitol is primarily sourced from starch through enzymatic hydrolysis followed by chemical hydrogenation. It falls under the category of sugar alcohols, which are polyols that can serve as sweeteners and humectants in food products. This compound is particularly noted for its ability to provide sweetness without significantly impacting blood glucose levels, making it appealing for diabetic-friendly products.
Maltotriitol can be synthesized using several methods:
The molecular structure of maltotriitol consists of multiple hydroxyl groups that contribute to its properties as a sugar alcohol. The compound's structural formula can be represented as follows:
This structure indicates that maltotriitol contains several stereocenters, which are crucial for its biological activity and interaction with taste receptors.
Maltotriitol participates in various chemical reactions typical of sugar alcohols, including:
These reactions are essential for understanding the compound's behavior in different environments and its potential applications.
The mechanism of action of maltotriitol primarily revolves around its interaction with taste receptors and metabolic pathways. As a sugar alcohol, it activates sweet taste receptors without causing significant insulin response, which is beneficial for managing blood sugar levels. Its low glycemic index makes it suitable for use in foods aimed at diabetic populations.
Maltotriitol exhibits several notable physical and chemical properties:
These properties make maltotriitol an attractive ingredient for various formulations in the food industry.
Maltotriitol finds numerous applications in scientific and commercial fields:
Maltotriitol (CAS No. 32860-62-1) is systematically named as 4-O-α-D-glucopyranosyl-4-O-α-D-glucopyranosyl-D-glucitol, reflecting its trisaccharide polyol structure. It consists of three glucose-derived units: two α-D-glucose residues linked via α(1→4) glycosidic bonds, terminating in a reduced glucose unit (glucitol) [1] [7]. Its molecular formula is C₁₈H₃₄O₁₆, with a molar mass of 506.45 g/mol. The compound's stereochemistry is defined by multiple chiral centers, with the glucopyranosyl units adopting the stable ^4^C~1~ chair conformation. Key structural identifiers include:
OCC(O)C(O)C(OC1OC(CO)C(OC2OC(CO)C(O)C(O)C2O)C(O)C1O)C(O)CO
[1] XJCCHWKNFMUJFE-UHFFFAOYSA-N
[1] Table 1: Structural Identifiers of Maltotriitol
Identifier Type | Value |
---|---|
CAS Registry No. | 32860-62-1 |
Molecular Formula | C₁₈H₃₄O₁₆ |
Molecular Weight | 506.45 g/mol |
IUPAC Name | 4-O-α-D-glucopyranosyl-4-O-α-D-glucopyranosyl-D-glucitol |
Maltotriitol contains 11 hydroxyl groups, each capable of acting as hydrogen bond donors or acceptors. The spatial orientation of these groups follows the D-glucose standard configuration: equatorial OH groups at C2, C3, and C4 of the pyranose rings, and axial-equatorial arrangements in the glucitol moiety [1] [7]. This arrangement facilitates extensive intra- and intermolecular hydrogen bonding:
Maltotriitol exhibits high water solubility (246.82 mM or 125 mg/mL at 25°C), attributable to its dense hydroxyl network that disrupts water's hydrogen-bonded structure [2]. Solutions display negative deviation from Raoult's law due to strong solute-water interactions. Hygroscopicity studies reveal:
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, preceding melting due to polyol degradation pathways [5]. Key thermal transitions include:
Table 2: Physicochemical Comparison of Maltotriitol with Common Polyols
Property | Maltotriitol | Maltitol | Sorbitol | Erythritol |
---|---|---|---|---|
Molecular Formula | C₁₈H₃₄O₁₆ | C₁₂H₂₄O₁₁ | C₆H₁₄O₆ | C₄H₁₀O₄ |
Molecular Weight | 506.45 g/mol | 344.31 g/mol | 182.17 g/mol | 122.12 g/mol |
Solubility (H₂O) | 125 mg/mL | 220 g/100 mL | 235 g/100 mL | 61 g/100 mL |
Hygroscopicity | Moderate | Low | High | Very Low |
Thermal Stability | Decomp. >180°C | Mp 145°C | Mp 95°C | Mp 121°C |
Glycemic Index | 35* | 35 | 9 | 0 |
*Estimated based on structural analogy to maltitol [3] [7].
Structurally, maltotriitol differs from maltitol (disaccharide polyol: glucose-sorbitol) by an additional α(1→4)-linked glucose unit. This extra residue:
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